molecular formula C5H4BCl2NO2 B591523 (2,6-Dichloropyridin-4-yl)boronic acid CAS No. 1072951-54-2

(2,6-Dichloropyridin-4-yl)boronic acid

Cat. No. B591523
Key on ui cas rn: 1072951-54-2
M. Wt: 191.802
InChI Key: JFUQZFQJFYZZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07442701B2

Procedure details

To a mixture of 2,6-dichloropyridine (3.28 g, 22.2 mmol) and bis(pinacolato)diboron (6.2 g, 24.4 mmol) was added 1,10-phenanthroline (0.24 g, 1.3 mmol) and chloro-1,5-cyclooctadiene iridium (I) dimer (0.44 g, 0.66 mmol) under nitrogen followed by anhydrous 1,2-dichloroethane. Nitrogen was bubbled through the mixture for 5 minutes and the reaction was then heated with stirring at 100° C. for 15 hours under an atmosphere of nitrogen. The mixture was allowed to cool to room temperature, poured onto diethylether/4N sodium hydroxide (50 ml 200 ml) and the phases separated. The aqueous phase was acidified with 6N hydrochloric acid and the resulting solid was filtered, washed with water and dried on the sinter to yield the pinacol ester of 2,6-dichloropyridin-4-ylboronic acid (3.5 g, 58%) as a grey solid.
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
chloro-1,5-cyclooctadiene iridium (I)
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0.24 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[B:9]1(B2OC(C)(C)C(C)(C)O2)[O:13]C(C)(C)C(C)(C)[O:10]1>[Ir+].ClC1CCC=CCCC=1.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.ClCCCl>[Cl:1][C:2]1[CH:7]=[C:6]([B:9]([OH:13])[OH:10])[CH:5]=[C:4]([Cl:8])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.28 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Name
Quantity
6.2 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Step Two
Name
chloro-1,5-cyclooctadiene iridium (I)
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ir+].ClC1=CCCC=CCC1
Name
Quantity
0.24 g
Type
catalyst
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring at 100° C. for 15 hours under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled through the mixture for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
poured onto diethylether/4N sodium hydroxide (50 ml 200 ml)
CUSTOM
Type
CUSTOM
Details
the phases separated
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried on the sinter

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)B(O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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